molecular formula C17H15F2N3O B451657 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-NAPHTHYL)ACETAMIDE

2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-NAPHTHYL)ACETAMIDE

Cat. No.: B451657
M. Wt: 315.32g/mol
InChI Key: QOPBCFMLAMGCOK-UHFFFAOYSA-N
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Description

2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-NAPHTHYL)ACETAMIDE is a compound of significant interest in the field of organic chemistry It features a pyrazole ring substituted with difluoromethyl and methyl groups, and an acetamide moiety attached to a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-NAPHTHYL)ACETAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone

    Substitution Reactions: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through the reaction of the pyrazole derivative with acetic anhydride.

    Attachment of the Naphthyl Group: The final step involves the coupling of the naphthyl group to the acetamide moiety, which can be achieved using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-NAPHTHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-NAPHTHYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. The naphthyl group can facilitate π-π interactions with aromatic residues in the target, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(TRIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-NAPHTHYL)ACETAMIDE
  • 2-[3-(CHLOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-NAPHTHYL)ACETAMIDE

Uniqueness

2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-NAPHTHYL)ACETAMIDE is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable.

Properties

Molecular Formula

C17H15F2N3O

Molecular Weight

315.32g/mol

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C17H15F2N3O/c1-11-9-15(17(18)19)21-22(11)10-16(23)20-14-8-4-6-12-5-2-3-7-13(12)14/h2-9,17H,10H2,1H3,(H,20,23)

InChI Key

QOPBCFMLAMGCOK-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=CC=CC3=CC=CC=C32)C(F)F

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=CC3=CC=CC=C32)C(F)F

Origin of Product

United States

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